Ephedradine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ephedradine A, also known as this compound, is a useful research compound. Its molecular formula is C28H36N4O4 and its molecular weight is 492.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Ephedradine A exhibits several pharmacological effects, primarily attributed to its action on adrenergic receptors. The compound is known for its stimulant properties, which can enhance respiratory function and promote bronchodilation. This makes it a candidate for treating respiratory conditions such as asthma and bronchitis.

Bronchodilation

This compound acts as a bronchodilator by stimulating β-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and improved airflow. Studies have demonstrated that it can effectively alleviate bronchoconstriction induced by allergens or irritants .

Antimicrobial Activity

Research has indicated that extracts from Ephedra species, including those containing this compound, possess significant antimicrobial properties. For instance, studies show that acetonitrile extracts of Ephedra alata exhibit potent antimicrobial effects against various pathogens such as Candida albicans and Staphylococcus aureus .

Weight Loss and Athletic Performance

This compound has been investigated for its potential use in weight loss supplements and enhancing athletic performance. Meta-analyses have shown that compounds like ephedrine (closely related to this compound) can promote modest weight loss when combined with caffeine, although concerns regarding safety and side effects persist .

Diabetes Management

Recent studies suggest that Ephedra extracts may help regulate blood glucose levels. In experimental models of type II diabetes, this compound has shown promise in enhancing insulin secretion and promoting pancreatic regeneration .

Case Studies

- Clinical Safety Study : A double-blind, randomized crossover study evaluated the safety of an ephedrine alkaloids-free extract of Ephedra herb compared to traditional extracts. The results indicated that the new formulation did not significantly increase adverse events compared to conventional extracts, suggesting a safer profile for clinical use .

- Antidiabetic Effects : In a study examining the effects of Ephedra herb extracts on diabetic rats, significant reductions in blood glucose levels were observed alongside improvements in pancreatic function, highlighting the therapeutic potential of this compound in diabetes management .

Data Overview

化学反应分析

Key Synthetic Reactions in Ephedradine A Construction

The total synthesis of (-)-ephedradine A (C₃₇H₅₀N₄O₅) employs several advanced methodologies:

-

Asymmetric C–H Insertion : A dirhodium-catalyzed reaction achieves stereocontrolled formation of the tetrahydrofuran ring with 13:1 diastereoselectivity .

-

Sharpless Asymmetric Aminohydroxylation : Introduces vicinal amino alcohol functionality with >95% enantiomeric excess (ee) .

-

Intramolecular Aza-Wittig Reaction : Forms the 17-membered macrocyclic lactam core (yield: 75–90%) .

Reaction conditions and outcomes:

Macrocyclic Ring Formation

The construction of the dihydrobenzofuran segment involves:

-

Aldol Reaction : Chiral oxazolidinone-mediated aldol condensation between phenylacetic esters (e.g., 4 ) and aldehydes (e.g., 5 ) to yield β-hydroxy esters (7 ) (threo:erythro = 95:5) .

-

Lewis Acid-Catalyzed Cyclization : BF₃·Et₂O promotes trans-dihydrobenzofuran formation exclusively (75–95% yield) .

Stereochemical Control Strategies

Stereoselectivity is achieved through:

-

Chiral Auxiliaries : Oxazolidinones enable enantioselective aldol reactions (up to 96% ee) .

-

Enantioselective Pd Catalysis : Cascade cyclization of intermediate 4 to 5 proceeds with 96% ee .

Comparative stereochemical outcomes:

| Synthetic Step | Method | Stereochemical Outcome | Reference |

|---|---|---|---|

| Aldol Condensation | Oxazolidinone-mediated | 96% ee | |

| Pd-Catalyzed Cyclization | Pd(OAc)₂/(R)-BINAP | 96% ee |

Reactivity of Functional Groups

-

Macrocyclic Lactam : Susceptible to acid-catalyzed hydrolysis (pH < 3) but stable under physiological conditions .

-

Dihydrobenzofuran Unit : Resists oxidation due to steric protection by adjacent methyl groups .

-

Polyamine Chain : Participates in protonation-deprotonation equilibria (pKa values: 8.2–9.4) .

Comparative Analysis of Synthetic Routes

Three major synthetic approaches demonstrate varying efficiencies:

属性

CAS 编号 |

71461-13-7 |

|---|---|

分子式 |

C28H36N4O4 |

分子量 |

492.6 g/mol |

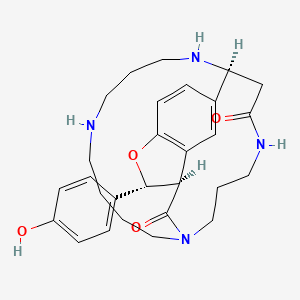

IUPAC 名称 |

(11S,17R,18R)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |

InChI |

InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26+,27-/m0/s1 |

InChI 键 |

ASCIWXOCZAWSON-RNJDCESWSA-N |

SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

手性 SMILES |

C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@H]([C@@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

规范 SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

同义词 |

11-epi-orantine ephedradine A orantine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。